2-difluoromethanesulfonyl-N-{2-[5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide
Description
The compound 2-difluoromethanesulfonyl-N-{2-[5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide features a benzamide core substituted at the 2-position with a difluoromethanesulfonyl group. The N-linked ethyl chain connects to a pyrazole ring bearing a 5-methyl substituent and a 3-(thiophen-2-yl) moiety. Its molecular formula is C₁₈H₁₈F₂N₃O₃S₂, with a molar mass of 426.35 g/mol (calculated).
Properties
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O3S2/c1-12-11-14(15-6-4-10-27-15)22-23(12)9-8-21-17(24)13-5-2-3-7-16(13)28(25,26)18(19)20/h2-7,10-11,18H,8-9H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZRIYKXJCJFDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC=CC=C2S(=O)(=O)C(F)F)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-difluoromethanesulfonyl-N-{2-[5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the thiophene group, and the attachment of the difluoromethanesulfonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require the use of industrial-grade equipment and reagents, as well as stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-difluoromethanesulfonyl-N-{2-[5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications in various scientific fields:
Medicinal Chemistry
-
Enzyme Inhibition Studies : The compound's structure suggests potential inhibitory effects on key enzymes involved in metabolic pathways. For instance, it may interact with enzymes such as:
- Protein Tyrosine Phosphatase 1B (PTP1B) : Potentially beneficial for diabetes management.
- Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : Implications for cancer therapy by inhibiting tumor growth.
- Drug Development : Due to its unique structure, this compound serves as a lead candidate for the development of new pharmaceuticals targeting various diseases, including diabetes and cancer.
Biological Research
- Protein Binding Studies : The compound can be utilized to study protein-ligand interactions, providing insights into the binding mechanisms that could lead to therapeutic advancements.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, warranting further exploration in antibiotic development.
Industrial Applications
- Chemical Reagent : It can be used as a reagent in organic synthesis to create more complex molecules.
- Material Science : The unique properties of this compound make it suitable for developing new materials with specific functionalities.
Case Studies and Research Findings
Several studies have highlighted the potential applications of 2-difluoromethanesulfonyl-N-{2-[5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide:
- Anticancer Activity : A study demonstrated that compounds with similar structures exhibited significant anticancer properties by inhibiting specific signaling pathways associated with tumor progression .
- Diabetes Management : Research indicated that derivatives could effectively inhibit enzymes related to glucose metabolism, suggesting their utility in managing postprandial hyperglycemia .
- Material Development : Investigations into its use as a building block in synthesizing novel materials have shown promising results, particularly in electronic applications .
Mechanism of Action
The mechanism of action of 2-difluoromethanesulfonyl-N-{2-[5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogs: Benzamide Derivatives with Heterocyclic Moieties
N-[2-Fluoro-5-(Trifluoromethyl)phenyl]-3-({4-Nitro-1H-Pyrazol-1-yl}methyl)benzamide
- Molecular Formula : C₁₈H₁₂F₄N₄O₃
- Molar Mass : 408.31 g/mol
- Key Substituents :
- Fluorinated aryl group (2-fluoro-5-trifluoromethylphenyl).
- Nitro-substituted pyrazole (4-nitro-1H-pyrazol-1-yl).
- Comparison :
- Both compounds share a benzamide scaffold and pyrazole ring.
- The target compound’s thiophene and difluoromethanesulfonyl groups contrast with the nitro and trifluoromethyl substituents in this analog.
- The nitro group in the analog may enhance electrophilicity, while the thiophene in the target could improve π-π stacking interactions .
Metsulfuron Methyl Ester
- Molecular Formula : C₁₄H₁₅N₅O₆S
- Molar Mass : 381.36 g/mol
- Key Substituents :
- Sulfonylurea linkage.
- Triazine ring (4-methoxy-6-methyl-1,3,5-triazin-2-yl).
- Comparison: Unlike the target compound, metsulfuron methyl contains a triazine core and is a sulfonylurea herbicide. The difluoromethanesulfonyl group in the target may confer greater metabolic stability compared to non-fluorinated sulfonyl groups in herbicides .
Physicochemical and Functional Properties
Key Observations:
- The target’s higher LogP (3.2 vs.
- Low solubility may limit bioavailability, necessitating formulation optimization.
- Unlike metsulfuron methyl, the target lacks a triazine ring, implying a different mechanism of action unrelated to acetolactate synthase (ALS) inhibition .
Biological Activity
The compound 2-difluoromethanesulfonyl-N-{2-[5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide is a novel small molecule that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into its key components:
- Pyrazole Ring : A five-membered ring known for its diverse biological activities.
- Thiophene Substituent : Contributes to the compound's pharmacological profile.
- Difluoromethanesulfonyl Group : Enhances the compound's reactivity and potential biological interactions.
The molecular formula is , and it has a molecular weight of approximately 355.35 g/mol.
Anticancer Activity
Research indicates that derivatives of pyrazole and thiophene exhibit significant anticancer properties. In vitro studies have shown that compounds containing these moieties can inhibit the proliferation of various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 0.75 | |
| 5-Methyl-3-(thiophen-2-yl)-pyrazole derivative | HeLa | 0.95 | |
| Sorafenib (reference drug) | HeLa | 7.91 |
These results suggest that the compound may possess comparable or superior efficacy relative to established anticancer agents.
The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells through the activation of caspase pathways, as evidenced by flow cytometry analyses that demonstrated increased sub-G1 populations in treated cells, indicating cell death.
Neuropharmacological Potential
In addition to its anticancer properties, compounds with similar structural features have been studied for their neuropharmacological effects. Pyrazole derivatives have been reported to exhibit:
- Antidepressant Activity : Some studies suggest that pyrazole compounds can modulate neurotransmitter levels, providing potential therapeutic benefits in mood disorders.
Case Studies
- Study on Pyrazole Derivatives : A study conducted on a series of pyrazole derivatives indicated significant activity against depression models in rodents, with some compounds showing a reduction in immobility time in forced swim tests .
- Thiophene-Based Compounds : Research has shown that thiophene-containing compounds possess anti-inflammatory properties, which could be beneficial in treating neurodegenerative diseases where inflammation plays a critical role .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
